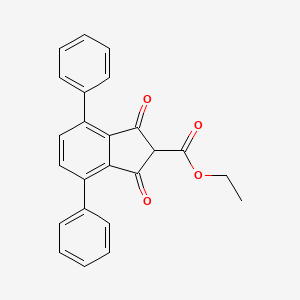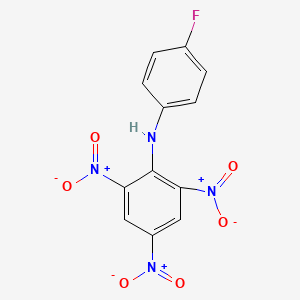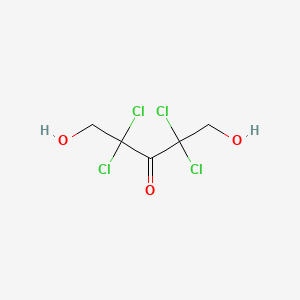![molecular formula C14H17BrN2O B11966127 2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.208. It is known for its unique structure, which includes a pyrroloimidazole core, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrroloimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Etherification: The phenyl ether group is introduced through a nucleophilic substitution reaction.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl ether group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets. It is known to bind to receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity. This inhibition can lead to the suppression of necroptosis, a form of programmed cell death, making it a potential candidate for treating diseases associated with excessive cell death .
Comparación Con Compuestos Similares
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit necroptosis inhibition but differ in their core structure and specific activity profiles.
2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE lies in its specific combination of functional groups and its potent inhibitory activity against RIPK1.
Propiedades
Fórmula molecular |
C14H17BrN2O |
|---|---|
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c1-10-14(15-13-4-3-9-16(10)13)11-5-7-12(17-2)8-6-11;/h5-8H,3-4,9H2,1-2H3;1H |
Clave InChI |
GTKRQORDFWALNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2N1CCC2)C3=CC=C(C=C3)OC.Br |
Solubilidad |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)


![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)



![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)


![(5E)-2-phenyl-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966100.png)
![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)
![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
